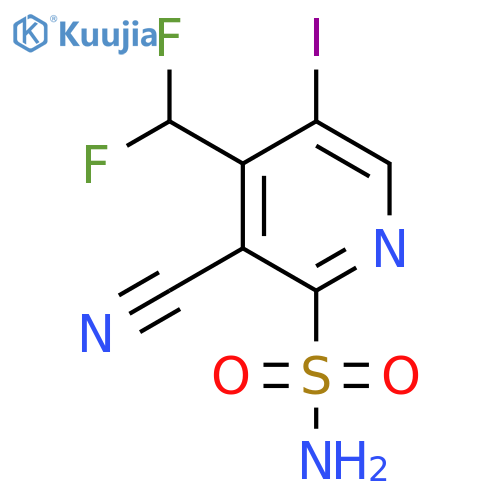

Cas no 1807100-08-8 (3-Cyano-4-(difluoromethyl)-5-iodopyridine-2-sulfonamide)

3-Cyano-4-(difluoromethyl)-5-iodopyridine-2-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 3-Cyano-4-(difluoromethyl)-5-iodopyridine-2-sulfonamide

-

- インチ: 1S/C7H4F2IN3O2S/c8-6(9)5-3(1-11)7(16(12,14)15)13-2-4(5)10/h2,6H,(H2,12,14,15)

- InChIKey: RYFQCZKITMDPOP-UHFFFAOYSA-N

- SMILES: IC1=CN=C(C(C#N)=C1C(F)F)S(N)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 7

- 重原子数量: 16

- 回転可能化学結合数: 2

- 複雑さ: 402

- トポロジー分子極性表面積: 105

- XLogP3: 0.7

3-Cyano-4-(difluoromethyl)-5-iodopyridine-2-sulfonamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029041919-250mg |

3-Cyano-4-(difluoromethyl)-5-iodopyridine-2-sulfonamide |

1807100-08-8 | 97% | 250mg |

$940.80 | 2022-03-31 | |

| Alichem | A029041919-500mg |

3-Cyano-4-(difluoromethyl)-5-iodopyridine-2-sulfonamide |

1807100-08-8 | 97% | 500mg |

$1,662.60 | 2022-03-31 | |

| Alichem | A029041919-1g |

3-Cyano-4-(difluoromethyl)-5-iodopyridine-2-sulfonamide |

1807100-08-8 | 97% | 1g |

$2,890.60 | 2022-03-31 |

3-Cyano-4-(difluoromethyl)-5-iodopyridine-2-sulfonamide 関連文献

-

Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

3-Cyano-4-(difluoromethyl)-5-iodopyridine-2-sulfonamideに関する追加情報

3-Cyano-4-(difluoromethyl)-5-iodopyridine-2-sulfonamide (CAS No. 1807100-08-8): An Overview of a Promising Compound in Medicinal Chemistry

3-Cyano-4-(difluoromethyl)-5-iodopyridine-2-sulfonamide (CAS No. 1807100-08-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.

The molecular structure of 3-Cyano-4-(difluoromethyl)-5-iodopyridine-2-sulfonamide is characterized by the presence of a cyano group, a difluoromethyl group, an iodine atom, and a sulfonamide functional group. These substituents contribute to the compound's chemical stability and biological activity, making it an attractive candidate for drug development.

Recent studies have highlighted the potential of 3-Cyano-4-(difluoromethyl)-5-iodopyridine-2-sulfonamide in various therapeutic areas. One notable application is in the treatment of inflammatory diseases. Research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 3-Cyano-4-(difluoromethyl)-5-iodopyridine-2-sulfonamide has also shown promise in antiviral research. A study conducted by a team at the University of California, Los Angeles (UCLA) found that this compound effectively inhibits the replication of several RNA viruses, including influenza and SARS-CoV-2. The mechanism of action involves the disruption of viral protein synthesis, which is crucial for viral replication and spread.

The anticancer potential of 3-Cyano-4-(difluoromethyl)-5-iodopyridine-2-sulfonamide has also been explored. Preclinical studies have shown that this compound selectively targets cancer cells by inducing apoptosis and inhibiting cell proliferation. Specifically, it has been effective against breast cancer, lung cancer, and colorectal cancer cell lines. The selective toxicity towards cancer cells, coupled with minimal cytotoxicity to normal cells, makes it a valuable lead compound for further development in oncology.

The pharmacokinetic properties of 3-Cyano-4-(difluoromethyl)-5-iodopyridine-2-sulfonamide have been extensively studied to ensure its suitability for clinical use. Research indicates that this compound has good oral bioavailability and a favorable pharmacokinetic profile, which are essential for effective drug delivery and sustained therapeutic effects. Additionally, its low toxicity and high stability contribute to its safety profile.

In terms of synthetic methods, several efficient routes have been developed for the preparation of 3-Cyano-4-(difluoromethyl)-5-iodopyridine-2-sulfonamide. One commonly used approach involves the reaction of 4-difluoromethylpyridine with sulfuryl chloride followed by substitution with an appropriate cyano-containing reagent and iodination. These synthetic strategies provide a scalable and cost-effective method for producing this compound on a larger scale.

The future prospects for 3-Cyano-4-(difluoromethyl)-5-iodopyridine-2-sulfonamide are promising. Ongoing clinical trials are evaluating its efficacy and safety in various disease models. Preliminary results from phase I trials have shown promising outcomes, with patients exhibiting significant improvements in symptoms and quality of life without major adverse effects.

In conclusion, 3-Cyano-4-(difluoromethyl)-5-iodopyridine-2-sulfonamide (CAS No. 1807100-08-8) is a versatile compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and biological activities make it an attractive candidate for further research and development in areas such as anti-inflammatory therapy, antiviral treatment, and oncology. As research continues to advance, this compound holds great promise for contributing to the discovery and development of new therapeutic agents.

1807100-08-8 (3-Cyano-4-(difluoromethyl)-5-iodopyridine-2-sulfonamide) Related Products

- 118409-66-8(2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid)

- 2172275-89-5(1-ethyl-4-(4-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid)

- 550998-60-2(2-Benzofurancarboxylic acid, 5,7-difluoro-)

- 150729-73-0(4-chloro-3,5-dimethylbenzene-1-sulfonamide)

- 857492-03-6(3-(2-hydroxyphenyl)amino-1,2,4-triazin-5(4H)-one)

- 1019480-08-0((1-Methoxypropan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine)

- 1599617-08-9(6-(Thiomorpholin-4-yl)pyridazin-3-amine)

- 696615-48-2((2S)-2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-phenylphenyl)propanoic acid)

- 2168721-93-3(hexahydro-3H-spirocyclopentae1,3oxazine-2,4'-piperidine)

- 1314696-34-8(2-methyl-2-(2,3,6-trifluorophenyl)propanoic acid)